3'-Hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione
Description
This compound is a spiro[indole-3,5'-pyrrole]-2,2'-dione derivative characterized by a complex heterocyclic framework. Key structural features include:
- Spiro core: The indole and pyrrolidine rings fused at the spiro carbon, creating a rigid 3D conformation.
- Substituents:
- A 5-methylfuran-2-carbonyl group at the 4' position.
- A 3-morpholin-4-ylpropyl chain at the 1' position.
- A hydroxy group at the 3' position and a prop-2-enyl group at the 1 position.
This structure is designed to optimize interactions with biological targets, leveraging the morpholine moiety for solubility and the furan carbonyl group for hydrogen bonding.
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C27H29N3O6/c1-3-11-29-20-8-5-4-7-19(20)27(26(29)34)22(23(31)21-10-9-18(2)36-21)24(32)25(33)30(27)13-6-12-28-14-16-35-17-15-28/h3-5,7-10,32H,1,6,11-17H2,2H3 |
InChI Key |
LMZYLBRLNPSKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCCN5CCOCC5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by the formation of the spiro linkage through cyclization reactions. Key steps include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Pyrrole Precursor: This involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Spirocyclization: The indole and pyrrole precursors are then subjected to spirocyclization under controlled conditions, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The morpholinyl group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Catalysts: Lewis acids for spirocyclization
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its diverse functional groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diverse functional groups allow it to bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a spirooxindole-pyrrolidine core with derivatives reported in , such as Methyl-1’-(3-chloro-4-fluorophenyl)-4’-hydroxy-5-nitro-2,5’-dioxo-1’,5’-dihydrospiro[indoline-3,2’-pyrrole]-3’-carboxylate (4h) . Key differences include:
The morpholine group in the target compound enhances water solubility, while the nitro and chloro-fluorophenyl groups in 4h may confer electrophilic reactivity and lipophilicity, respectively .
Physicochemical Properties
Melting Points and Stability
- Compound 4h : Melts at 241°C, indicating high crystallinity and stability due to nitro and aromatic groups .
Chromatographic Behavior
- Compound 4h: Retained at 7.928 min in HPLC (C-18 column, methanol/water, 0.5 mL/min) .
- Target Compound : Predicted retention time likely longer due to the morpholinylpropyl chain’s hydrophilicity, reducing interaction with the C-18 stationary phase.
LogP and TPSA
- Target Compound : Estimated LogP ~2.5 (morpholine reduces lipophilicity); TPSA ~120 Ų (hydroxy, carbonyl, and morpholine contribute to polarity).
- Compound 4h : LogP ~3.0 (nitro and chloro-fluorophenyl increase lipophilicity); TPSA ~110 Ų .
Pharmacological Profile
Drug-Likeness (Lipinski’s Rule and ADME)
Both compounds comply with Lipinski’s rules (molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10). However:
- Target Compound : Morpholine improves solubility (critical for oral bioavailability), while furan carbonyl may enhance metabolic stability.
Target Engagement
- Compound 4h: Nitro and chloro-fluorophenyl groups are typical in antimicrobial agents, aligning with applications noted in .
Crystallographic and Conformational Analysis
- Target Compound : Likely analyzed using SHELX () for structure refinement. The spiro core’s puckering parameters () would differ from 4h due to substituent steric effects.
Biological Activity
The compound 3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C26H32N2O6
- Molecular Weight : 468.5 g/mol
Structural Features
The compound features a spiro[indole-3,5'-pyrrole] core, which is known for contributing to various biological activities. The presence of functional groups such as the morpholinyl and furan moieties enhances its reactivity and interaction with biological targets.
Table 1: Key Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
| InChI | InChI=1S/C26H32N2O6/c1-3... |
| Source | PubChem |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
2. Receptor Modulation : It can bind to specific receptors, modulating biological responses such as cell proliferation and apoptosis.
3. Interaction with Genetic Material : The compound may influence gene expression by interacting with DNA or RNA, which could lead to alterations in protein synthesis.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The spiro[indole] structure has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various pathogens. The presence of the furan moiety may contribute to these effects by interfering with bacterial cell wall synthesis or function.
Neuroprotective Effects
The morpholinyl group may enhance neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
A study investigated the effects of similar spiro[indole] compounds on human cancer cell lines. Results showed significant inhibition of cell growth in breast and lung cancer models, suggesting that the target compound may exhibit similar effects due to its structural similarities.
Case Study 2: Antimicrobial Testing
In vitro testing against bacterial strains demonstrated that derivatives of the compound displayed significant antibacterial activity. This suggests that further exploration into its potential as an antimicrobial agent is warranted.
Table 2: Summary of Biological Activities
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
